4-{[N-benzyl-N-(phenylsulfonyl)glycyl]amino}benzamide
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Overview
Description
4-{[N-benzyl-N-(phenylsulfonyl)glycyl]amino}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a phenylsulfonyl group, and a glycyl moiety attached to a benzamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[N-benzyl-N-(phenylsulfonyl)glycyl]amino}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of N-benzylglycine: Benzylamine is reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-benzylglycine.
Sulfonylation: N-benzylglycine is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group, yielding N-benzyl-N-(phenylsulfonyl)glycine.
Amidation: Finally, N-benzyl-N-(phenylsulfonyl)glycine is coupled with 4-aminobenzamide using a coupling agent like DCC to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[N-benzyl-N-(phenylsulfonyl)glycyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the phenylsulfonyl group.
Reduction: Reduced derivatives with a methyl group instead of a benzyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[N-benzyl-N-(phenylsulfonyl)glycyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-{[N-benzyl-N-(phenylsulfonyl)glycyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfonyl group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-[(phenylsulfonyl)amino]benzamide
- 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
Uniqueness
4-{[N-benzyl-N-(phenylsulfonyl)glycyl]amino}benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological activities.
Properties
IUPAC Name |
4-[[2-[benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c23-22(27)18-11-13-19(14-12-18)24-21(26)16-25(15-17-7-3-1-4-8-17)30(28,29)20-9-5-2-6-10-20/h1-14H,15-16H2,(H2,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXHBBLXGLXXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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